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Compound of Interest

Compound Name: Fmoc-Asp-Oh

Cat. No.: B1174217

Authored for researchers, scientists, and professionals in drug development, this in-depth
technical guide provides a comprehensive overview of the spectroscopic data for Na-(9-
Fluorenylmethyloxycarbonyl)-L-aspartic acid (Fmoc-Asp-OH). This document collates critical
data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS), presenting them in a structured format for ease of reference and
comparison. Detailed experimental protocols are also provided to facilitate the replication and
verification of these findings.

Introduction

Fmoc-Asp-OH is a pivotal building block in solid-phase peptide synthesis (SPPS), a
cornerstone technique in the development of peptide-based therapeutics and research tools.
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the a-amino function allows for a
robust and versatile strategy for peptide chain elongation. A thorough understanding of its
spectroscopic characteristics is paramount for identity confirmation, purity assessment, and in-
process monitoring during synthesis. This guide aims to be a central repository for the essential
spectroscopic data of Fmoc-Asp-OH.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and Mass Spectrometry
data for Fmoc-Asp-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The *H and 13C NMR spectra of Fmoc-Asp-OH provide a unique fingerprint of its molecular

structure.

Table 1: *H NMR Spectroscopic Data for Fmoc-Asp-OH

Chemical Shift (8) ppm Multiplicity Assighment

~7.77 d 2H, Aromatic (Fmoc)
~7.59 d 2H, Aromatic (Fmoc)
~7.40 t 2H, Aromatic (Fmoc)
~7.31 t 2H, Aromatic (Fmoc)
~4.60 m 1H, a-CH

~4.35 d 2H, CHz (Fmoc)
~4.22 t 1H, CH (Fmoc)
~2.90 dd 1H, B-CH2

~2.75 dd 1H, B-CH2

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration. d = doublet, t = triplet, dd = doublet of doublets, m = multiplet.

Table 2: 13C NMR Spectroscopic Data for Fmoc-Asp-OH
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Chemical Shift (6) ppm

Assignment

~173 C=0 (Carboxylic Acid, B-COOH)
~171 C=0 (Carboxylic Acid, a-COOH)
~156 C=0 (Urethane)

~144 Aromatic (Fmoc, Quaternary)
~141 Aromatic (Fmoc, Quaternary)
~128 Aromatic (Fmoc)

~127 Aromatic (Fmoc)

~125 Aromatic (Fmoc)

~120 Aromatic (Fmoc)

~67 CHz (Fmoc)

~51 a-CH

~47 CH (Fmoc)

~37 B-CH:

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of Fmoc-Asp-OH is characterized by absorption bands

corresponding to its carboxylic acid, amide (urethane), and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for Fmoc-Asp-OH
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Wavenumber (cm~?) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)
~3300 Medium N-H stretch (Urethane)

3100 - 3000 Medium C-H stretch (Aromatic)

3000 - 2850 Medium C-H stretch (Aliphatic)

~1740 - 1700 Strong C=0 stretch (Carboxylic Acid)
~1690 Strong C=0 stretch (Urethane)

1600 - 1450 Medium-Strong C=C stretch (Aromatic)

Note: The IR spectrum of solid samples can be obtained using KBr pellet or ATR techniques.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
of a compound and can provide structural information through fragmentation analysis. The
molecular formula of Fmoc-Asp-OH is C19H17NOs, with a molecular weight of 355.35 g/mol .[2]

Table 4: Mass Spectrometry Data for Fmoc-Asp-OH

lon Calculated m/z
[M+H]* 356.11

M+Nal+ 378.09

[

[M-H]~ 354.10

Note: M represents the molecular ion. The observed m/z values may vary slightly depending on
the instrument and calibration.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
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NMR Spectroscopy

A general protocol for acquiring *H and 3C NMR spectra of Fmoc-Asp-OH is as follows:

e Sample Preparation: Dissolve 5-10 mg of Fmoc-Asp-OH in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCIs, or MeOD) in a standard 5 mm NMR
tube.

e Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an accumulation of 16-64 scans.

o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
will be necessary to achieve a good signal-to-noise ratio.

o Reference the spectrum to the solvent peak.

o Data Processing: Process the raw data using appropriate software, which includes Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like Fmoc-Asp-OH is using
an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR)
spectrometer.
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o Sample Preparation: Place a small amount of the solid Fmoc-Asp-OH sample directly onto
the ATR crystal.

e Instrument Setup:
o Use an FTIR spectrometer equipped with an ATR accessory.
o Collect a background spectrum of the empty ATR crystal.
e Spectrum Acquisition:
o Apply pressure to ensure good contact between the sample and the crystal.

o Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o Data Processing: The instrument's software will automatically subtract the background
spectrum from the sample spectrum to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

A general protocol for obtaining an electrospray ionization (ESI) mass spectrum of Fmoc-Asp-
OH is as follows:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water. To promote ionization, a small
amount of formic acid can be added for positive ion mode, or a weak base like ammonium
hydroxide for negative ion mode.

e Instrument Setup:
o Use a mass spectrometer equipped with an ESI source.

o Introduce the sample solution into the ion source via direct infusion or through a liquid
chromatography (LC) system.

o Data Acquisition:
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o Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure,
drying gas flow rate, and temperature) to achieve a stable and strong signal for the
analyte.

o Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500).

o Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks ([M+H]*,
[M+Na]*, etc.) and any significant fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for obtaining and analyzing the
spectroscopic data for Fmoc-Asp-OH.

Sample Preparation
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Caption: Experimental workflow for spectroscopic analysis of Fmoc-Asp-OH.

This guide provides a foundational set of spectroscopic data and protocols for Fmoc-Asp-OH.
Researchers are encouraged to use this information as a reference for their work in peptide
synthesis and related fields. The provided experimental protocols offer a starting point for
obtaining high-quality spectroscopic data, which can be further optimized based on the specific
instrumentation and experimental conditions available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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